molecular formula C7H10N2O2 B13254244 {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol

{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol

Cat. No.: B13254244
M. Wt: 154.17 g/mol
InChI Key: PDPVNTHDNTZIBY-UHFFFAOYSA-N
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Description

{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol is a heterocyclic compound that features an imidazo-oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with oxirane compounds, followed by subsequent functional group modifications to introduce the methanol group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in synthetic applications .

Scientific Research Applications

{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol involves its interaction with specific molecular targets. The imidazo-oxazine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethanol

InChI

InChI=1S/C7H10N2O2/c10-4-6-3-9-1-2-11-5-7(9)8-6/h3,10H,1-2,4-5H2

InChI Key

PDPVNTHDNTZIBY-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC(=CN21)CO

Origin of Product

United States

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